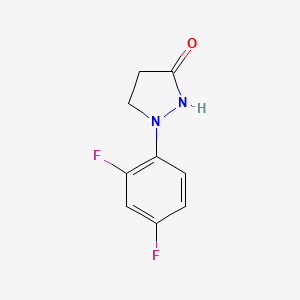
1-(4,6-Difluorophenyl)-3-hydroxy-2-pyrazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,6-Difluorophenyl)-3-hydroxy-2-pyrazoline is a chemical compound characterized by the presence of a pyrazoline ring substituted with a 4,6-difluorophenyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Difluorophenyl)-3-hydroxy-2-pyrazoline typically involves the reaction of 4,6-difluorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazoline ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4,6-Difluorophenyl)-3-hydroxy-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazoline ring can be reduced to form pyrazolidine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(4,6-difluorophenyl)-3-oxo-2-pyrazoline.
Reduction: Formation of 1-(4,6-difluorophenyl)-3-hydroxy-2-pyrazolidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4,6-Difluorophenyl)-3-hydroxy-2-pyrazoline has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4,6-Difluorophenyl)-3-hydroxy-2-pyrazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
- 1-(4,6-Difluorophenyl)-3-oxo-2-pyrazoline
- 1-(4,6-Difluorophenyl)-3-hydroxy-2-pyrazolidine
- 1-(4,6-Difluorophenyl)-3-amino-2-pyrazoline
Comparison: 1-(4,6-Difluorophenyl)-3-hydroxy-2-pyrazoline is unique due to the presence of both hydroxyl and difluorophenyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H8F2N2O |
|---|---|
Peso molecular |
198.17 g/mol |
Nombre IUPAC |
1-(2,4-difluorophenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C9H8F2N2O/c10-6-1-2-8(7(11)5-6)13-4-3-9(14)12-13/h1-2,5H,3-4H2,(H,12,14) |
Clave InChI |
LMVYCVSBOLCAJU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(NC1=O)C2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2,2,2-trifluoroethyl)-](/img/structure/B14053279.png)
![[(3S,5R)-5-(2,4-Difluoro-phenyl)-5-[1,2,4]triazol-1-ylmethyl-tetrahydro-furan-3-ylmethyl 4-chlorobenzenesulfonate](/img/structure/B14053286.png)
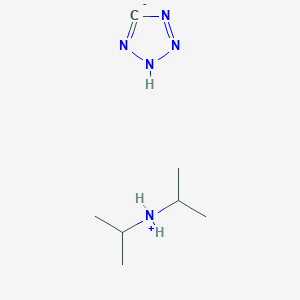
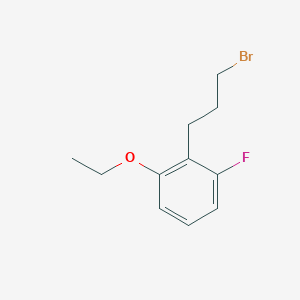
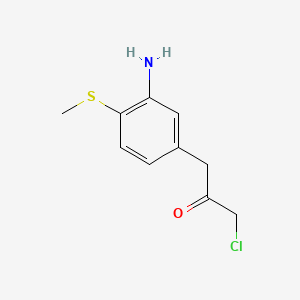
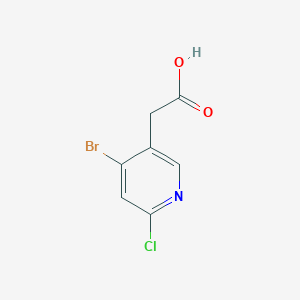
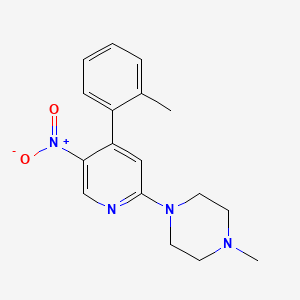
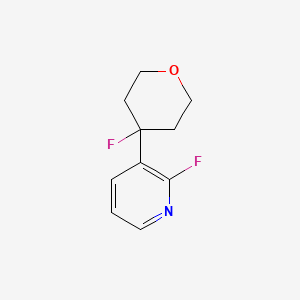
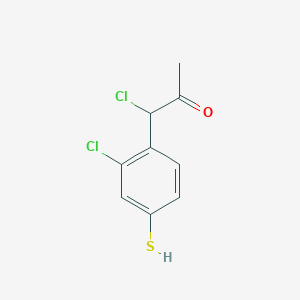
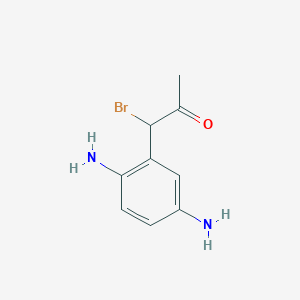

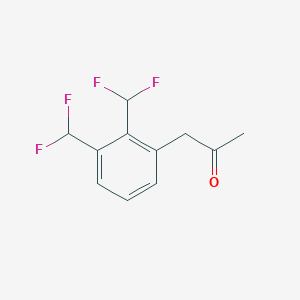

![7-Bromo-2-methyl-6-nitrothiazolo[5,4-b]pyridine](/img/structure/B14053353.png)
